molecular formula C27H28N4O2S B11110869 1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide

1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B11110869
M. Wt: 472.6 g/mol
InChI Key: YRGVGDDUDCQIHC-UHFFFAOYSA-N
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Description

1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the piperidine and carboxamide groups. Common reagents used in these reactions include various halogenating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thienopyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific molecular structure, which allows for targeted interactions with biological systems. This makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C27H28N4O2S

Molecular Weight

472.6 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C27H28N4O2S/c1-17-6-8-19(9-7-17)15-28-25(32)20-10-12-31(13-11-20)27-29-23-22(16-34-24(23)26(33)30-27)21-5-3-4-18(2)14-21/h3-9,14,16,20H,10-13,15H2,1-2H3,(H,28,32)(H,29,30,33)

InChI Key

YRGVGDDUDCQIHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC(=C5)C

Origin of Product

United States

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